molecular formula C17H17NO4S B3141171 2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile CAS No. 478079-77-5

2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile

Cat. No.: B3141171
CAS No.: 478079-77-5
M. Wt: 331.4 g/mol
InChI Key: NWPSVOQIUOUKSB-UHFFFAOYSA-N
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Description

2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile is a significant chemical intermediate in scientific research, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. Its main research value lies in its use as a key precursor in the development of B-Raf enzyme inhibitors. B-Raf is a critical serine/threonine-protein kinase involved in regulating the MAPK/ERK signaling pathway, which controls cell division and differentiation. Mutations in the B-Raf gene, particularly the V600E mutation, are strongly associated with several cancers, most notably melanoma. Consequently, this compound serves as a vital building block for research compounds like PF-00477736, which is a potent, ATP-competitive inhibitor of Chk1. The synthesis and study of such inhibitors are crucial for investigating DNA damage checkpoint pathways and for developing potential combination therapies to enhance the efficacy of genotoxic anticancer drugs . The structure of this compound, featuring a benzonitrile group, a hydroxypropyl linker, and a p-toluenesulfonyl (tosyl) group, provides a versatile scaffold for further chemical modifications aimed at optimizing drug-like properties and target selectivity. Researchers utilize this intermediate to explore new therapeutic avenues in oncology, making it an invaluable tool for chemical biology and medicinal chemistry programs focused on targeted cancer treatments. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-hydroxy-3-(4-methylphenyl)sulfonylpropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-6-8-16(9-7-13)23(20,21)12-15(19)11-22-17-5-3-2-4-14(17)10-18/h2-9,15,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPSVOQIUOUKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182774
Record name 2-[2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478079-77-5
Record name 2-[2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478079-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Propoxy Intermediate: The reaction begins with the formation of the hydroxy-propoxy intermediate through the reaction of a suitable epoxide with a hydroxy compound under basic conditions.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as 4-methylphenylsulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Nitrile Introduction: Finally, the benzenecarbonitrile moiety is introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophiles like amines, thiols, or other suitable reagents under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has demonstrated potential in several therapeutic areas:

Anti-inflammatory Properties

Research indicates that compounds similar to 2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The ability to modulate the immune response makes this compound a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. Its mechanism of action could involve the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds that inhibit inosine monophosphate dehydrogenase (IMPDH) have been shown to be effective against certain types of cancers by disrupting nucleotide synthesis essential for cell division .

Neuroprotective Effects

Preliminary studies indicate that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonyl group may enhance the compound's ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Inhibition of Cytokine Production

A study demonstrated that a related sulfonamide compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential application in managing inflammatory conditions .

Case Study 2: Antitumor Activity

Research involving animal models showed that administration of compounds similar to this compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Comparative Analysis Table

Property/ActivityThis compoundSimilar Compounds
Anti-inflammatoryYesYes
AnticancerYesYes
NeuroprotectivePotentiallyLimited Evidence
Enzyme InhibitionIMPDH inhibition reportedYes

Mechanism of Action

The mechanism of action of 2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzonitrile Derivatives

2-Chloro-6-[(2R)-2-hydroxy-3-{[2-methyl-1-(naphthalen-2-yl)propan-2-yl]amino}propoxy]benzonitrile ()
  • Core Structure : Benzonitrile with a substituted propoxy chain.
  • Key Differences: Substituents: Chloro at position 2 vs. unsubstituted benzene in the target compound. Functional Groups: Amino-naphthyl group vs. sulfonyl in the target. Stereochemistry: Chiral (2R) configuration vs. unspecified stereochemistry in the target.
  • The chloro substituent may improve metabolic stability but introduce toxicity risks.

Benzimidazole Sulfonates ()

1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazoles (Compounds 3o/3p)
  • Core Structure : Benzimidazole with sulfonyl and morpholine substituents.
  • Key Differences :
    • Heterocyclic Core : Benzimidazole vs. benzenecarbonitrile in the target.
    • Substituents : Methoxy groups and morpholine vs. hydroxy and tosyl in the target.
  • Implications :
    • The benzimidazole core enables π-π stacking and hydrogen bonding, often exploited in kinase inhibitors.
    • The morpholine group enhances solubility, whereas the target’s tosyl group may reduce bioavailability due to higher molecular weight .

Propafenone-Related Compounds ()

(RS,E)-1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one
  • Core Structure: Propenone (α,β-unsaturated ketone) with a substituted propoxy chain.
  • Key Differences: Functional Groups: Amino vs. sulfonyl; ketone vs. nitrile. Applications: Used as a reference standard for impurities in pharmaceuticals.
  • Implications: The amino group in this compound allows for protonation at physiological pH, enhancing solubility compared to the sulfonyl-containing target. The ketone group may participate in redox reactions, whereas the nitrile in the target offers stability under acidic conditions .

Silane-Based Sulfonates ()

(3-{2-Hydroxy-3-[(sodium sulfonyl)sulfinyl]propoxy}propyl)silanetriol
  • Core Structure : Silane with sulfonyl and sulfinyl groups.
  • Key Differences: Backbone: Silane vs. benzene in the target. Applications: Anti-corrosion/anti-oxidant vs.
  • Implications: The silane backbone enables surface grafting for industrial applications, unlike the target’s aromatic system.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzenecarbonitrile Tosyl, hydroxy ~347.4 (calculated) High polarity, potential H-bond acceptor
Compound Benzonitrile Chloro, amino-naphthyl ~460.9 (estimated) Chiral, lipophilic
Benzimidazole () Benzimidazole Sulfonyl, morpholine ~600 (estimated) Kinase inhibition potential
Propafenone-Related () Propenone Amino, hydroxy 339.43 Pharmacopeial reference standard
Silane Sulfonate () Silane Sulfonyl-sulfinyl ~350 (estimated) Anti-corrosion, surface-reactive

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s tosyl group simplifies synthesis via sulfonation, whereas silane-based analogs () require complex grafting steps .
  • Biological Relevance: Benzimidazole derivatives () and propafenone analogs () highlight the importance of core structure in drug design. The target’s nitrile group may limit bioavailability compared to amine-containing analogs .

Biological Activity

2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile, also known as 4-[2-hydroxy-3-(4-methylbenzenesulfonyl)propoxy]benzonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C17H17NO4S
  • Molecular Weight : Approximately 345.39 g/mol
  • IUPAC Name : 4-{2-hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

CompoundActivityMechanism
This compoundModerateInhibition of bacterial enzymes
SulfanilamideStrongCompetitive inhibition of dihydropteroate synthase
TrimethoprimVery StrongInhibition of dihydrofolate reductase

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies have shown that structurally similar compounds can reduce prostaglandin synthesis, leading to decreased inflammation.

Case Studies

  • Study on Bacterial Resistance : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications in the sulfonyl group significantly enhanced antimicrobial activity.
  • Inflammation Model : In a murine model of inflammation, the administration of a related compound resulted in a marked reduction in edema and inflammatory cytokines, suggesting a promising therapeutic effect for inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with cell surface receptors could influence signaling pathways related to inflammation and immune response.

Q & A

Q. What are the common synthetic pathways for synthesizing benzenecarbonitrile derivatives with sulfonyl and hydroxypropoxy substituents?

Methodological Answer: Synthesis typically involves multi-step organic reactions. For example, nucleophilic substitution reactions under basic conditions (e.g., potassium carbonate) can introduce hydroxypropoxy groups, while sulfonation via sulfonyl chlorides or thiol oxidation adds sulfonyl moieties. Structural characterization relies on techniques like FT-IR (to confirm nitrile and sulfonyl stretches), 1^1H/13^13C NMR (to resolve substituent positions), and mass spectrometry for molecular weight validation .

Q. How are spectroscopic methods (FT-IR, NMR) applied to confirm the structure of this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., nitrile stretch ~2,225 cm1^{-1}, sulfonyl S=O asymmetric/symmetric stretches ~1,350–1,150 cm1^{-1}) .
  • NMR : 1^1H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, hydroxypropoxy methine protons at δ 3.5–4.5 ppm). 13^13C NMR confirms nitrile (δ ~115–120 ppm) and sulfonyl-attached carbons .

Q. What purity standards and analytical techniques are critical for validating this compound in pharmaceutical research?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm for aromatic systems) ensures purity (>95%). Impurity profiling uses LC-MS to detect byproducts (e.g., incomplete sulfonation or hydrolysis derivatives). Reference standards should align with pharmacopeial guidelines (e.g., USP/EP) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps to assess electrophilicity) and reactive sites via Fukui indices. Molecular docking predicts binding affinities to targets (e.g., enzymes with sulfonyl-recognition domains). Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across assays)?

Methodological Answer: Orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and rigorous controls (e.g., solvent/DMSO effects) reduce variability. For sulfonyl-containing compounds, redox activity interference should be tested via glutathione quenching. Meta-analyses of structural analogs (e.g., methylphenyl vs. phenyl sulfonyl derivatives) clarify structure-activity relationships .

Q. How are reaction conditions optimized to minimize byproducts during hydroxypropoxy group introduction?

Methodological Answer: Key variables include:

  • Base selection : Potassium carbonate (mild base) avoids ester hydrolysis.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Controlled heating (50–70°C) prevents epoxide formation from propoxy intermediates .

Q. What are the challenges in analyzing stereochemical outcomes of hydroxypropoxy substituents?

Methodological Answer: Chiral chromatography (e.g., using amylose-based columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) resolves enantiomers. Dynamic NMR can detect rotameric equilibria in propoxy chains, while X-ray crystallography provides definitive stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile
Reactant of Route 2
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2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile

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